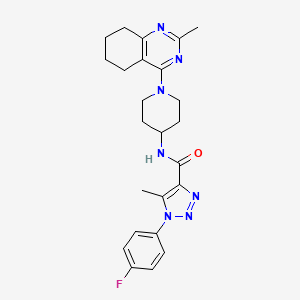
1-(4-fluorophenyl)-5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H28FN7O and its molecular weight is 449.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-fluorophenyl)-5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structure
The compound features several notable structural elements:
- A triazole ring , which is often associated with diverse biological activities.
- A quinazoline moiety , linked through a piperidine unit, which is known for its pharmacological properties.
- A fluorophenyl group , which may enhance lipophilicity and bioavailability.
Molecular Formula and Weight
- Molecular Formula : C20H24FN5O
- Molecular Weight : 367.44 g/mol
2D Structure Representation
2D Structure
Anticancer Activity
Research has indicated that compounds containing triazole and quinazoline scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
Case Study: Inhibition of Polo-like Kinase 1 (Plk1)
A study highlighted the efficacy of triazole-based compounds in inhibiting Plk1, a critical regulator in mitosis. The compound under discussion demonstrated a strong binding affinity to the polo-box domain (PBD) of Plk1, leading to reduced cell proliferation in vitro. This aligns with findings from similar triazole-containing compounds that have shown promising results against Plk1-addicted cancers .
The proposed mechanism involves:
- Inhibition of Protein-Protein Interactions : The triazole moiety may disrupt interactions necessary for mitotic progression.
- Induction of Apoptosis : Compounds like this one can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and quinazoline portions can significantly affect potency and selectivity. For example:
- Fluorination at the para position on the phenyl ring enhances metabolic stability.
- Variations in the alkyl groups on the piperidine can influence lipophilicity and cellular uptake.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of Plk1 | |
| Apoptosis Induction | Triggering programmed cell death | |
| Antimicrobial | Potential activity against bacterial strains | Not available |
Table 2: Structure-Activity Relationship Insights
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN7O/c1-15-22(29-30-32(15)19-9-7-17(25)8-10-19)24(33)28-18-11-13-31(14-12-18)23-20-5-3-4-6-21(20)26-16(2)27-23/h7-10,18H,3-6,11-14H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGUQYXUWLDNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













